

# SR-18292: A Novel Modulator of Hepatic Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

**SR-18292** is a small molecule compound that has emerged as a potent and selective inhibitor of hepatic glucose production (HGP), presenting a promising therapeutic strategy for Type 2 Diabetes (T2D). It primarily functions by modulating the acetylation of key metabolic regulators, peroxisome proliferator-activated receptor-gamma coactivator (PGC)- $1\alpha$  and phosphoenolpyruvate carboxykinase 1 (PCK1), thereby suppressing the gluconeogenic pathway.[1][2][3] Preclinical studies in both genetic and diet-induced mouse models of T2D have demonstrated that **SR-18292** effectively reduces fasting blood glucose, improves glucose homeostasis, and significantly enhances hepatic insulin sensitivity without affecting canonical insulin signaling or peripheral glucose uptake.[1][4] This document provides a comprehensive overview of the core mechanism, quantitative effects, and experimental methodologies related to **SR-18292**'s role in glucose metabolism.

### **Core Mechanism of Action**

**SR-18292** exerts its anti-diabetic effects primarily by targeting the liver.[1][4] Its mechanism is twofold, focusing on the post-translational modification (acetylation) of key proteins that control the rate of gluconeogenesis.

• Modulation of PGC-1α Activity: PGC-1α is a transcriptional coactivator that plays a central role in hepatic gluconeogenesis in response to fasting signals like glucagon.[1][5] It activates

#### Foundational & Exploratory





the transcription of crucial gluconeogenic enzymes, including Pck1 and glucose-6-phosphatase (G6pc), by co-activating transcription factors such as HNF4 $\alpha$  and FoxO1.[1][6] **SR-18292** increases the acetylation of PGC-1 $\alpha$ .[1][5] This is achieved by promoting the interaction between PGC-1 $\alpha$  and the acetyltransferase GCN5.[1][4] The increased acetylation state of PGC-1 $\alpha$  inhibits its ability to co-activate HNF4 $\alpha$ , thereby repressing the expression of gluconeogenic genes and reducing glucose output.[1][4]

Reversal of PCK1 Catalytic Activity: More recent findings indicate that SR-18292 also increases the acetylation of PCK1, a rate-limiting enzyme in gluconeogenesis.[2][3] This acetylation reverses the enzyme's typical catalytic function. Instead of converting oxaloacetate (OAA) to phosphoenolpyruvate (PEP), the acetylated PCK1 favors the anaplerotic reaction of converting PEP to OAA.[2][3] This action effectively shunts gluconeogenic substrates like lactate away from glucose production and towards oxidation in the TCA cycle, further contributing to the suppression of HGP.[2][3]

Crucially, **SR-18292**'s mechanism does not involve direct activation of the canonical insulin signaling pathway (e.g., Akt phosphorylation) or enhancement of peripheral glucose uptake.[1] Its potent effects are concentrated on selectively increasing hepatic insulin sensitivity and suppressing endogenous glucose production.[1]

### **Signaling Pathway Diagrams**





Click to download full resolution via product page

**SR-18292** action on the PGC- $1\alpha$  gluconeogenic pathway.







Click to download full resolution via product page

SR-18292 dual mechanism on PGC-1α and PCK1.



### **Quantitative Data Presentation**

Table 1: In Vitro Effects of SR-18292 on Primary Mouse

| Parameter                               | Condition                          | Treatment                                                | Result                                                          | Reference |
|-----------------------------------------|------------------------------------|----------------------------------------------------------|-----------------------------------------------------------------|-----------|
| Gene Expression                         | Glucagon<br>(200nM)<br>Stimulation | SR-18292<br>(20μM)                                       | Significant<br>reduction in Pck1<br>and G6pc mRNA<br>expression | [1]       |
| Adenovirus-<br>PGC-1α<br>Overexpression | SR-18292<br>(20μM)                 | Significant suppression of Pck1 and G6pc mRNA expression | [1]                                                             |           |
| Glucose<br>Production                   | Glucagon<br>(200nM)<br>Stimulation | SR-18292<br>(20μM)                                       | Significant reduction in glucose production                     | [1]       |
| Adenovirus-<br>PGC-1α<br>Overexpression | SR-18292<br>(20μM)                 | Significant<br>reduction in<br>glucose<br>production     | [1]                                                             |           |
| Cell Viability                          | 18h Incubation                     | SR-18292<br>(20μM)                                       | No observed<br>hepatocyte<br>toxicity                           | [1]       |

Table 2: In Vivo Effects of SR-18292 in Diabetic Mouse Models



| Parameter                     | Mouse<br>Model                                        | Treatment                       | Duration | Result                                                           | Reference |
|-------------------------------|-------------------------------------------------------|---------------------------------|----------|------------------------------------------------------------------|-----------|
| Fasting Blood<br>Glucose      | High-Fat Diet<br>(HFD) Mice                           | SR-18292<br>(45 mg/kg,<br>i.p.) | 4 days   | Significantly lower vs. vehicle                                  | [1][4]    |
| Hepatic Gene<br>Expression    | HFD Mice                                              | SR-18292<br>(45 mg/kg,<br>i.p.) | 4 days   | Significant inhibition of Pck1 expression                        | [1]       |
| Pyruvate<br>Tolerance         | HFD Mice                                              | SR-18292<br>(45 mg/kg,<br>i.p.) | 4 days   | Significantly reduced glucose excursion after pyruvate injection | [1]       |
| Body Weight                   | HFD Mice                                              | SR-18292<br>(45 mg/kg,<br>i.p.) | 14 days  | No significant change vs. vehicle                                | [1]       |
| Liver Toxicity<br>Markers     | HFD Mice                                              | SR-18292<br>(45 mg/kg,<br>i.p.) | 14 days  | No significant<br>change in<br>serum<br>ALT/AST                  | [1]       |
| Blood<br>Glucose<br>Reduction | Lep°b/°b<br>Mice with<br>Hepatic PGC-<br>1α Depletion | SR-18292                        | -        | SR-18292<br>effect was<br>significantly<br>blunted               | [1]       |

Table 3: Hyperinsulinemic-Euglycemic Clamp Data in HFD Mice Treated with SR-18292



| Clamp<br>Parameter                  | Treatment<br>Group | Result                                         | Interpretation                                                     | Reference |
|-------------------------------------|--------------------|------------------------------------------------|--------------------------------------------------------------------|-----------|
| Glucose Infusion<br>Rate (GIR)      | SR-18292           | Substantially higher vs. vehicle               | Improved whole-<br>body insulin<br>sensitivity                     | [1]       |
| Endogenous Glucose Production (EGP) | SR-18292           | Reduced under<br>basal and clamp<br>conditions | Suppression of<br>HGP; increased<br>hepatic insulin<br>sensitivity | [1]       |
| Peripheral<br>Glucose Uptake        | SR-18292           | Not significantly changed vs. vehicle          | Effect is liver-<br>specific, not on<br>muscle/adipose<br>tissue   | [1]       |

### **Experimental Protocols**

# Protocol 1: In Vitro Glucose Production Assay in Primary Hepatocytes

- Hepatocyte Isolation: Primary hepatocytes are isolated from C57BL/6J mice by collagenase perfusion of the liver.
- Cell Culture: Cells are plated on collagen-coated plates and cultured in M199 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.
- Treatment: After attachment, cells are switched to serum-free medium. For experiments, cells are pre-treated with SR-18292 (e.g., 20μM) or vehicle (DMSO) for a specified duration (e.g., 18 hours).
- Induction of Gluconeogenesis: To stimulate glucose production, cells are infected with an adenovirus expressing PGC-1α or treated with glucagon (e.g., 200nM).
- Glucose Production Measurement: The culture medium is replaced with glucose-free DMEM containing gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).



Analysis: After incubation (e.g., 3-5 hours), the medium is collected, and the glucose
concentration is measured using a commercially available glucose oxidase assay kit. Results
are normalized to total protein content.[1][7]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Selective Chemical Inhibition of PGC-1α Gluconeogenic Activity Ameliorates Type 2
  Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecules Targeting Selective PCK1 and PGC-1α Lysine Acetylation Cause Anti-Diabetic Metabolic Action through Increased Lactate Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecules targeting selective PCK1 and PGC-1α lysine acetylation cause antidiabetic action through increased lactate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. PGC-1beta in the regulation of hepatic glucose and energy metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship and biological investigation of SR18292 (16), a suppressor of glucagon-induced glucose production - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SR-18292: A Novel Modulator of Hepatic Glucose Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610970#sr-18292-role-in-glucose-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com